1-{3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carbonyl}azepane
Description
1-{3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carbonyl}azepane is a heterocyclic compound featuring an imidazo[2,1-b][1,3]thiazole core substituted with a methyl group at position 3, a phenyl group at position 6, and a carbonyl-linked azepane moiety. The molecular formula of its parent carboxylic acid derivative (C₁₃H₁₀N₂O₂S) and molecular weight (258.30 g/mol) are well-documented . This compound is synthesized via condensation reactions involving hydrazonoyl halides or carboxamide derivatives, as demonstrated in studies where similar imidazothiazole scaffolds are functionalized with diverse substituents .
Properties
IUPAC Name |
azepan-1-yl-(3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c1-14-17(18(23)21-11-7-2-3-8-12-21)24-19-20-16(13-22(14)19)15-9-5-4-6-10-15/h4-6,9-10,13H,2-3,7-8,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHOIJQKOCVCBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)N4CCCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carbonyl}azepane typically involves multi-step organic reactions[_{{{CITATION{{{3{Synthesis and Biological Evaluation of 2- (6-Phenylimidazo [2,1-b] 1,3 .... One common approach is the cyclization of appropriate precursors under controlled conditions[{{{CITATION{{{_2{Ionic liquid-promoted one-pot synthesis of thiazole–imidazo[2,1-b]1,3 .... The reaction conditions often require the use of strong bases or acids, and the process may involve heating or cooling to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-{3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carbonyl}azepane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Ionic liquid-promoted one-pot synthesis of thiazole–imidazo[2,1-b]1,3 .... These reactions are influenced by the presence of functional groups in the compound's structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
1-{3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carbonyl}azepane has shown potential in various scientific research applications[_{{{CITATION{{{2{Ionic liquid-promoted one-pot synthesis of thiazole–imidazo[2,1-b]1,3 ...[{{{CITATION{{{_3{Synthesis and Biological Evaluation of 2- (6-Phenylimidazo [2,1-b] 1,3 .... Its unique structure makes it a candidate for use in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules and potential biological activities.
Medicine: Investigating its therapeutic properties and potential use in drug development.
Industry: Utilizing its chemical properties in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-{3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carbonyl}azepane exerts its effects involves interactions with specific molecular targets and pathways[_{{{CITATION{{{2{Ionic liquid-promoted one-pot synthesis of thiazole–imidazo[2,1-b]1,3 ...[{{{CITATION{{{_3{Synthesis and Biological Evaluation of 2- (6-Phenylimidazo [2,1-b] 1,3 .... The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Understanding the precise mechanism requires detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The imidazo[2,1-b][1,3]thiazole scaffold is a privileged structure in medicinal chemistry. Below is a detailed comparison of 1-{3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carbonyl}azepane with key analogs:
Structural and Functional Differences
Key Research Findings
- Pharmacokinetic Advantages : The azepane moiety in the target compound improves blood-brain barrier penetration compared to carboxylic acid derivatives (e.g., 6-(3-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid hydrochloride) .
- Selectivity : Substituents at position 6 (e.g., phenyl vs. fluorophenyl) significantly influence target selectivity. Fluorophenyl analogs show enhanced binding to hepatic enzymes but reduced CNS activity .
- Stability : The azepane derivative’s carboxamide linkage confers resistance to esterase-mediated hydrolysis compared to ester-containing analogs .
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